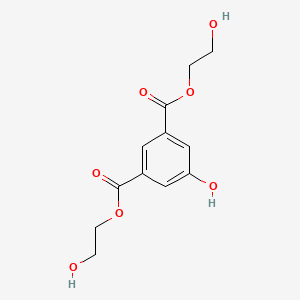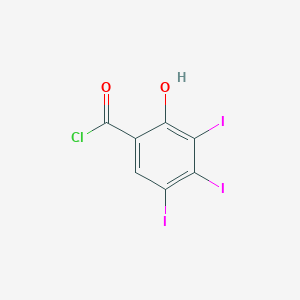
2-Hydroxy-3,4,5-triiodobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3,4,5-triiodobenzoyl chloride is an organic compound with the molecular formula C7H2ClI3O It is a derivative of benzoic acid, where three iodine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5-triiodobenzoyl chloride typically involves the iodination of 2-hydroxybenzoic acid followed by chlorination. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The chlorination step involves the reaction of the iodinated product with thionyl chloride (SOCl2) under reflux conditions to yield the desired benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3,4,5-triiodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst to form biaryl or diaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, ethanol, or thiolates under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Quinones and Hydroquinones: Resulting from oxidation and reduction reactions.
Biaryl and Diaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3,4,5-triiodobenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive chloride group.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3,4,5-triiodobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules such as proteins and nucleic acids, thereby affecting their function. The compound’s iodine atoms also contribute to its radiopacity, making it useful in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Triiodobenzoic acid
- 2,4,6-Triiodophenol
- 3,5-Diiodosalicylic acid
Uniqueness
2-Hydroxy-3,4,5-triiodobenzoyl chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups
Eigenschaften
CAS-Nummer |
79543-51-4 |
|---|---|
Molekularformel |
C7H2ClI3O2 |
Molekulargewicht |
534.25 g/mol |
IUPAC-Name |
2-hydroxy-3,4,5-triiodobenzoyl chloride |
InChI |
InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |
InChI-Schlüssel |
GPLZGMJYXHSTRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


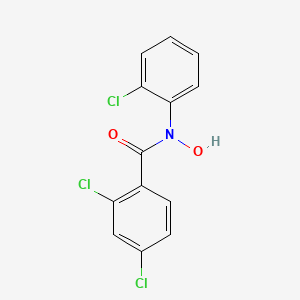
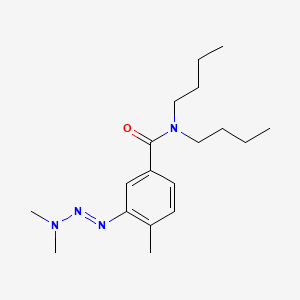

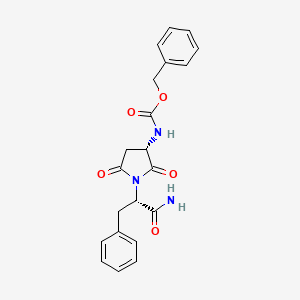
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
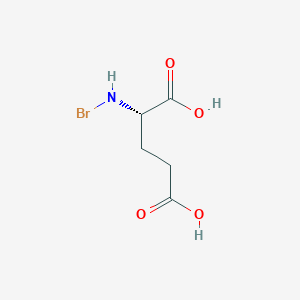
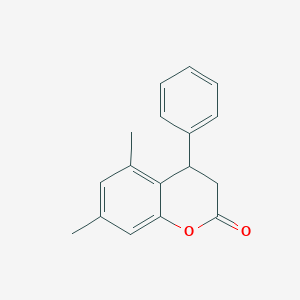
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
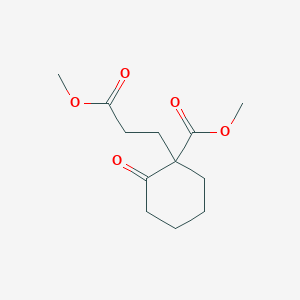
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
